molecular formula C6H6ClNO2S B1442314 Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate CAS No. 1528230-81-0

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1442314
CAS RN: 1528230-81-0
M. Wt: 191.64 g/mol
InChI Key: RLUFOJAKQNJXAA-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is a chemical compound . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” can be represented by the InChI code: 1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is a powder with a melting point of 55-58°C . Its molecular weight is 191.64 .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole ring’s structure allows for the scavenging of free radicals, thereby protecting cells from damage .

Analgesic and Anti-inflammatory Activities

Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities. These properties make them valuable in the development of new pain relief medications and anti-inflammatory drugs, potentially offering alternatives with fewer side effects compared to current treatments .

Antimicrobial and Antifungal Effects

The antimicrobial activity of thiazole derivatives against various bacterial strains, such as Staphylococcus aureus and E. coli, has been documented. Additionally, compounds like Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate could be used to develop new antifungal agents, expanding the arsenal against resistant fungal infections .

Antiviral Properties

Thiazole compounds have shown promise in antiviral research, with activities against HIV being of particular interest. The ability to inhibit viral replication makes these compounds potential candidates for inclusion in antiretroviral therapies .

Neuroprotective Potential

The neuroprotective capabilities of thiazole derivatives are being explored due to their role in the synthesis of neurotransmitters like acetylcholine. This application is significant for treating neurodegenerative diseases and protecting neuronal health .

Antitumor and Cytotoxic Activities

Thiazoles have been observed to possess antitumor and cytotoxic activities, making them potential components in cancer treatment regimens. Their ability to interfere with tumor growth and induce cell death in cancer cells is a promising avenue for therapeutic development .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, thiazole derivatives serve as intermediates and catalysts. They are involved in the synthesis of more complex molecules, including indole derivatives, which are prevalent in natural products and pharmaceuticals .

Industrial Applications

Beyond medical applications, thiazole compounds are used in various industrial processes. For example, they can act as biocides and fungicides, controlling microbial problems in systems such as aircraft fuel systems .

Safety and Hazards

“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335 .

properties

IUPAC Name

methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFOJAKQNJXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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